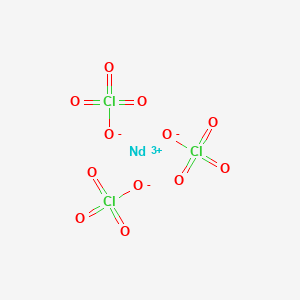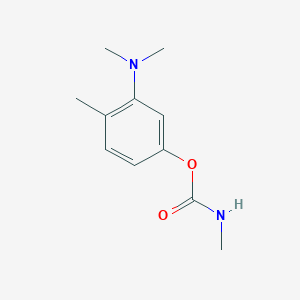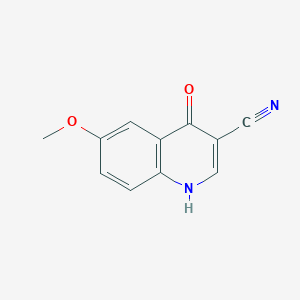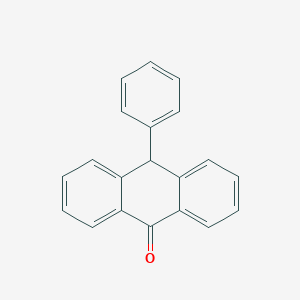
10-phenyl-10H-anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-phenyl-10H-anthracen-9-one, also known as phenanthrenequinone, is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline powder that has been extensively studied for its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
10-phenyl-10H-anthracen-9-one has been extensively studied for its various applications in scientific research. It has been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has also been used as a fluorescent probe for the detection of amino acids and proteins. Additionally, it has been used as a redox mediator in electrochemical sensors and as an electron acceptor in organic solar cells.
Wirkmechanismus
The mechanism of action of 10-phenyl-10H-anthracen-9-one is complex and varies depending on its application. In photodynamic therapy, it works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. In fluorescent probes, it works by binding to specific amino acids or proteins, resulting in a change in fluorescence intensity. In electrochemical sensors, it works by accepting or donating electrons during the redox reaction. In organic solar cells, it works by accepting electrons from the donor material, resulting in the generation of a photocurrent.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one are also complex and depend on its application. In photodynamic therapy, it can induce cell death in cancer cells. In fluorescent probes, it can be used to detect specific amino acids or proteins. In electrochemical sensors, it can be used to detect specific analytes. In organic solar cells, it can be used to generate a photocurrent.
Vorteile Und Einschränkungen Für Laborexperimente
10-phenyl-10H-anthracen-9-one has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used for various applications in scientific research. Another advantage is its stability, as it can be stored for long periods without degradation. However, one limitation is its solubility, as it is only soluble in organic solvents. Another limitation is its toxicity, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for the research of 10-phenyl-10H-anthracen-9-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications in scientific research, such as in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-phenyl-10H-anthracen-9-one.
Synthesemethoden
The synthesis of 10-phenyl-10H-anthracen-9-one involves the oxidation of 10-phenyl-10H-anthracen-9-one using various oxidizing agents such as potassium permanganate, chromic acid, or nitric acid. The reaction yields 10-phenyl-10H-anthracen-9-onequinone, which can then be purified using recrystallization techniques.
Eigenschaften
CAS-Nummer |
14596-70-4 |
|---|---|
Produktname |
10-phenyl-10H-anthracen-9-one |
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
10-phenyl-10H-anthracen-9-one |
InChI |
InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H |
InChI-Schlüssel |
BYFBRCKXSMTARY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



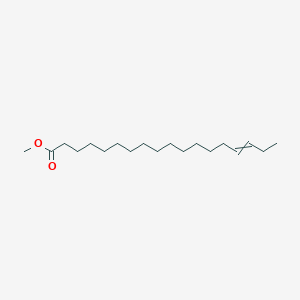
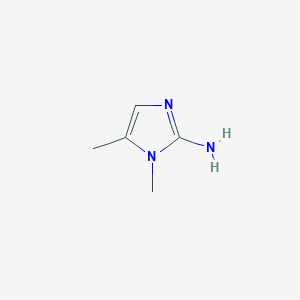
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)

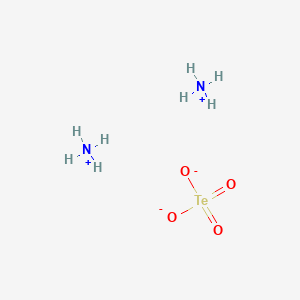
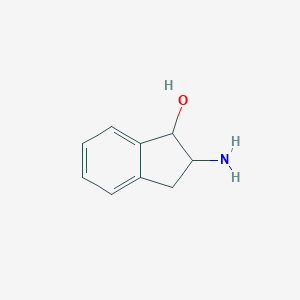
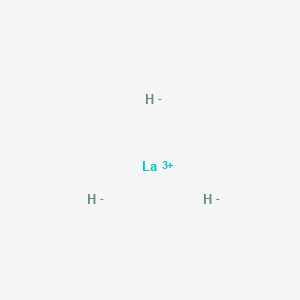
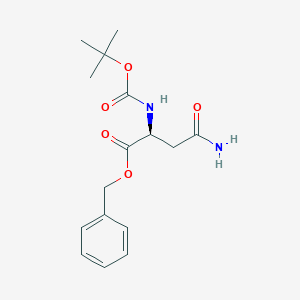
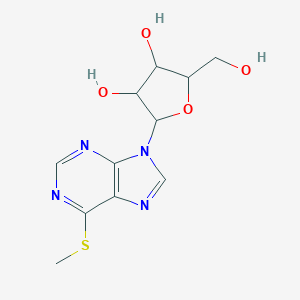
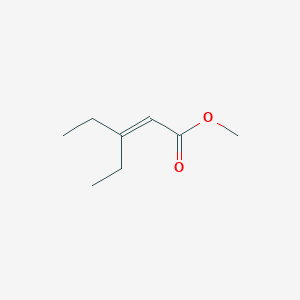
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
